molecular formula C20H16ClNO3S B2570223 N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide CAS No. 1354448-67-1

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide

Cat. No.: B2570223
CAS No.: 1354448-67-1
M. Wt: 385.86
InChI Key: DLNMGMWYIVZGKX-UHFFFAOYSA-N
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Description

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide is a chemical compound known for its versatile applications in various scientific fields. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 4-chlorobenzenesulfonylmethyl group. Its unique structure imparts distinct chemical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide is utilized in various scientific research applications due to its unique properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: The compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-bromobenzenesulfonyl)methyl]phenyl}benzamide: This compound has a similar structure but with a bromine atom instead of chlorine.

    N-{4-[(4-methylbenzenesulfonyl)methyl]phenyl}benzamide: This variant contains a methyl group instead of chlorine.

Uniqueness

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfonylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c21-17-8-12-19(13-9-17)26(24,25)14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNMGMWYIVZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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